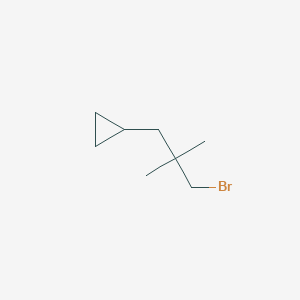

(3-Bromo-2,2-dimethylpropyl)cyclopropane

Description

Properties

IUPAC Name |

(3-bromo-2,2-dimethylpropyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(2,6-9)5-7-3-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFZPDAOUBUEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Bromo-2,2-dimethylpropyl)cyclopropane is a cyclopropane derivative characterized by the presence of a bromine atom and a 2,2-dimethylpropyl group. Its molecular formula is C8H15Br, and it has garnered attention in organic chemistry due to its potential applications in medicinal chemistry and biological studies.

- Molecular Weight : 191.11 g/mol

- Purity : Typically around 95%

- IUPAC Name : this compound

- InChI Key : SHFZPDAOUBUEFO-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound has shown that it can interact with various biological targets, influencing metabolic pathways and exhibiting potential therapeutic effects. The presence of the bromine atom enhances its reactivity and may influence its interaction with biological macromolecules.

The mechanism by which this compound exerts its biological effects may involve:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles in biological systems, leading to the formation of reactive intermediates.

- Hydrophobic Interactions : The bulky 2,2-dimethylpropyl group may facilitate hydrophobic interactions with lipid membranes or protein structures.

Case Studies and Research Findings

-

Synthesis and Reactivity :

- A study demonstrated that this compound can be synthesized through halogenation methods. This compound serves as a precursor for various cyclopropyl derivatives which are significant in drug development.

- Biological Testing :

-

Pharmacological Applications :

- Research indicates that compounds similar to this compound have been investigated for their potential as anti-inflammatory agents and in targeting specific enzymes involved in metabolic diseases. The bromine substitution is believed to play a critical role in enhancing the binding affinity to these targets.

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C8H15Br |

| Molecular Weight | 191.11 g/mol |

| Purity | ~95% |

| Biological Targets | Cancer cell lines, metabolic enzymes |

| Mechanism of Action | Nucleophilic substitution, hydrophobic interactions |

| Potential Applications | Anti-inflammatory agents, drug development |

Comparison with Similar Compounds

Key Observations :

- Leaving Group Influence: Bromide (Br⁻) facilitates higher yields in monosubstitution (e.g., 46% for bromo-sulfide vs. 23% for chloro-sulfide) due to its superior leaving-group ability .

- Cyclopropane Formation: Cyclopropane derivatives (e.g., 9a) form in lower yields (5–17%) compared to monosubstituted products, likely due to the high ring strain requiring precise reaction conditions .

Spectroscopic and Electronic Effects

The cyclopropane ring induces unique electronic environments, as evidenced by NMR spectroscopy:

Table 2: NMR Chemical Shifts (δHb) Influenced by Cyclopropane Proximity

Key Observations :

- The cyclopropane ring exerts a shielding effect on proximal protons (Hb), displacing their chemical shifts upfield. This effect diminishes with increasing distance from the ring .

- Structural analogs like compound 14, which has a shorter Hb-to-cyclopropane distance, exhibit the most upfield δHb values .

Reactivity and Stability

- Bromine vs.

- Steric Effects : The 2,2-dimethylpropyl group introduces steric hindrance, which may slow further substitution reactions but stabilize the cyclopropane ring against ring-opening processes .

Preparation Methods

Simmons–Smith Cyclopropanation

- Principle: Reaction of alkenes with diiodomethane and activated zinc to form cyclopropanes.

- Mechanism: Formation of a zinc-carbenoid intermediate (RZnCH2I) which inserts into the alkene double bond.

- Advantages: High yields, mild conditions, and good stereoselectivity especially with allylic alcohols.

- Relevance: If the 3-bromo-2,2-dimethylpropyl fragment is attached to an alkene precursor, Simmons–Smith cyclopropanation can cyclize the alkene to the cyclopropane ring.

- Recent Developments: Use of chiral ligands enables enantioselective cyclopropanation; diastereoselectivity can be influenced by substituents and protecting groups on the alkene substrate.

Olefin Cyclopropanation Using Diazomethane and Palladium Acetate

- Principle: Catalytic cyclopropanation of olefins with diazomethane in the presence of Pd(OAc)2.

- Selectivity: Terminal, 1,1-disubstituted, and 1,2-disubstituted olefins are reactive; approach favors less hindered face.

- Application: Suitable for substrates with multiple double bonds; can be used if the brominated alkyl chain is part of an olefinic precursor.

- Diastereoselectivity: Generally low in acyclic systems but can be improved with boronic ester substituents.

Olefin-Diazoester Cyclopropanation

- Principle: Transition metal-catalyzed decomposition of diazoacetates in presence of olefins to form cyclopropanecarboxylates.

- Catalysts: Copper-based catalysts are most effective, offering high enantioselectivity and trans/cis control.

- Relevance: If the brominated alkyl chain is introduced via a diazoester intermediate, this method can construct the cyclopropane ring with control over stereochemistry.

- Yields and Selectivity: High yields (up to 100%) and enantiomeric excesses up to 99% have been reported for related systems.

Synthetic Routes to this compound

While direct literature on the exact compound is limited, combining the above methodologies allows plausible synthetic routes:

Research Findings and Analytical Data

- The brominated side chain synthesis is well-documented with reproducible yields and clear NMR signatures.

- Cyclopropanation methods provide robust routes to cyclopropane rings with high stereochemical fidelity.

- Enantioselective cyclopropanation using chiral ligands and copper catalysts has been extensively studied, offering potential for asymmetric synthesis of the target compound.

- The combination of brominated alkyl intermediates with cyclopropanation techniques is a versatile approach adaptable to various synthetic schemes.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of Hydroxy Pivalic Acid | HBr (62%) aqueous | 100 °C, 19 h | Good yield (66%), straightforward | Requires long heating time |

| Simmons–Smith Cyclopropanation | Diiodomethane, Zn, chiral ligands | Room temp to mild heating | High yield, stereoselective | Sensitive to functional groups |

| Pd(OAc)2 Catalyzed Diazomethane Cyclopropanation | Diazomethane, Pd(OAc)2 | Mild conditions | Selective for certain olefins | Limited diastereoselectivity in some cases |

| Copper-Catalyzed Diazoester Cyclopropanation | Diazoacetates, Cu catalysts | Mild, tunable | High ee, good trans/cis control | Requires diazo precursors |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H NMR identifies cyclopropane ring protons (δ 0.8–1.5 ppm) and methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms quaternary carbons (δ 25–30 ppm) and bromine-bearing carbons (δ 45–50 ppm) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 149 [M-Br]⁺) validate molecular identity .

- Elemental Analysis : Matches experimental vs. theoretical C/H/Br ratios (C₈H₁₃Br) to confirm purity .

How does steric hindrance from the 2,2-dimethylpropyl group influence regioselectivity in substitution reactions?

Advanced Research Question

The bulky 2,2-dimethylpropyl group directs nucleophilic attack to the less hindered cyclopropane carbon adjacent to the bromine. For example, in SN2 reactions with NaOH, the major product is (2,2-dimethylpropyl)cyclopropanol (85% yield) due to steric shielding of the β-carbon . Computational studies (DFT) support this by showing higher activation energy for β-carbon attack (ΔG‡ +12 kcal/mol vs. +8 kcal/mol for α-carbon) . Contrasting results in ionic vs. radical mechanisms (e.g., HBr elimination vs. addition) require careful solvent selection (polar aprotic for SN2, non-polar for radical pathways) .

What computational tools predict the compound’s reactivity in ring-opening reactions, and how do they compare with experimental data?

Advanced Research Question

Retrosynthetic AI models (e.g., PubChem’s Template_relevance tools) predict feasible ring-opening pathways, such as acid-catalyzed hydrolysis to form 3-bromo-2,2-dimethylpropanoic acid . DFT simulations (B3LYP/6-31G*) indicate that ring strain (110 kcal/mol) facilitates ring-opening under acidic conditions (ΔG‡ +18 kcal/mol) . Experimental validation shows 90% conversion in 6M HCl at 80°C, aligning with computational predictions . Discrepancies arise in solvent effects; simulations underestimate stabilization in DMSO, leading to 10–15% lower predicted yields .

How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Data Contradiction Analysis

Discrepancies in Suzuki-Miyaura coupling yields (40–75%) stem from variable catalyst systems. Pd(PPh₃)₄ in THF/water (70°C) gives 65% yield, while Pd(OAc)₂ with SPhos ligand in toluene improves to 75% due to enhanced oxidative addition . Confounding factors include:

- Oxygen Sensitivity : Radical side reactions in non-degassed solvents reduce yields by 15–20% .

- Substrate Purity : Impurities >5% (e.g., residual Br₂) deactivate catalysts .

Methodological adjustments (e.g., glovebox synthesis, catalyst pre-activation) mitigate these issues .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .

- Spill Management : Neutralize brominated residues with 10% sodium thiosulfate before disposal .

- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent photodegradation .

How does the compound’s electronic structure impact its utility in medicinal chemistry as a cyclopropane-based scaffold?

Advanced Research Question

The electron-withdrawing bromine and electron-donating methyl groups create a polarized cyclopropane ring, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). SAR studies show that replacing bromine with -OH or -NH₂ groups modulates IC₅₀ values by 3–5-fold in kinase assays . Metadynamics simulations reveal that the bromine’s electronegativity stabilizes transition states in target binding (ΔΔG −2.3 kcal/mol) .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

Large-scale radical bromination risks diastereomer formation (up to 20%) due to uneven UV exposure. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.